molecular formula C18H18N2O2S B6542887 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 922455-86-5

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B6542887
CAS No.: 922455-86-5
M. Wt: 326.4 g/mol
InChI Key: MHDJVSNICBEXBP-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS: 922455-86-5) is a synthetic organic compound with the molecular formula C18H18N2O2S and a molecular weight of 326.41 g/mol. This benzofuran-thiazole hybrid compound is of significant interest in pharmacological and neuroscience research, particularly as a tool compound for investigating the function of Cys-loop receptors. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel superfamily . Research indicates that these analogs act as negative allosteric modulators of ZAC, exhibiting state-dependent inhibition of both Zn2+- and H+-evoked ZAC signaling as well as spontaneous receptor activity . The compound's mechanism of action involves targeting the transmembrane and/or intracellular domains of the receptor, resulting in largely noncompetitive antagonism . Key research applications include the study of ZAC's physiological functions, which are presently poorly elucidated, and the exploration of its potential as a therapeutic target . Structural analogs of this compound have demonstrated selectivity for ZAC over other Cys-loop receptors including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors at concentrations up to 30 μM, making them valuable pharmacological tools for basic research . The compound's structural framework, incorporating both benzofuran and thiazole moieties, aligns with ongoing interest in heterocyclic compounds for medicinal chemistry applications due to their diverse biological activities and suitability for molecular structure modification . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed to maintain compound stability.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(12-6-2-1-3-7-12)20-18-19-14(11-23-18)16-10-13-8-4-5-9-15(13)22-16/h4-5,8-12H,1-3,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDJVSNICBEXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling and subsequent attachment to the cyclohexanecarboxamide group. Key steps may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Formation of Thiazole Ring: This often involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are coupled under conditions that facilitate the formation of the desired product.

    Attachment of Cyclohexanecarboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzofuran and thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have shown promising activity against various cancer cell lines, indicating that modifications to the thiazole ring can enhance efficacy against cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Research has demonstrated that thiazole derivatives possess significant antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes .

Neuroprotective Effects

Studies have suggested that compounds containing thiazole and benzofuran moieties may provide neuroprotective effects. These compounds are believed to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

This compound has potential applications in agriculture as a pesticide or herbicide. Thiazole derivatives have been reported to exhibit herbicidal activity against various weed species. The structural features of this compound could be optimized to enhance its selectivity and effectiveness in agricultural applications .

Material Science

The unique chemical structure of this compound opens avenues for its use in material science. Its properties could be harnessed in the development of organic semiconductors or as additives in polymer formulations to improve thermal stability and mechanical strength .

Synthesis and Biological Evaluation

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the thiazole ring significantly impacted their anticancer and antimicrobial activities .

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial25
Compound CNeuroprotective30

Field Trials for Agrochemical Use

Field trials conducted with thiazole-based herbicides demonstrated effective control over target weed species with minimal impact on non-target plants. These studies are crucial for understanding the environmental impact and efficacy of such compounds in real-world scenarios .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its benzofuran-thiazole scaffold and cyclohexanecarboxamide side chain. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Thiazole Substituent Carboxamide Group Key Properties/Activities Source
Target Compound C₁₈H₁₇N₃O₂S 1-Benzofuran-2-yl Cyclohexanecarboxamide N/A (inferred lipophilicity) Deduced
Y042-5020 (N-[4-(2-pyridyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide) C₁₅H₁₇N₃OS Pyridin-2-yl Cyclohexanecarboxamide Drug discovery applications
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) C₁₂H₁₁N₃O₃S 4-Hydroxy-3-methoxyphenyl Acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₅ClN₄O₂S 2-Chlorophenyl Morpholinoacetamide Purity: 95% (no activity reported)
18F-Mefway (Fluorinated cyclohexanecarboxamide) C₂₃H₂₈F N₅O₂ Methoxyphenyl-piperazinyl Cyclohexanecarboxamide 5-HT₁A receptor imaging agent

Inferred Pharmacological Potential

  • Enzyme Inhibition : Analogous thiazole derivatives (e.g., Compound 6a) exhibit COX/LOX inhibition, suggesting the target compound may interact with similar inflammatory pathways. The benzofuran group could modulate selectivity between COX isoforms .
  • fluorinated groups) may alter affinity .

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzofuran moiety : This aromatic system contributes to the compound's lipophilicity and biological interactions.
  • Thiazole ring : Known for its role in various biological activities, this five-membered ring enhances the compound's reactivity.
  • Cyclohexanecarboxamide group : This portion of the molecule may influence solubility and binding affinity to biological targets.

The molecular weight of this compound is approximately 494.7 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell Line TestedIC50 Value (μM)Mechanism of Action
A549 (lung cancer)16.4Inhibition of AKT signaling pathway
HCT116 (colorectal cancer)Not specifiedInhibition of HIF-1 pathway
Erlich ascites carcinoma (EAC)Not specifiedInduction of apoptosis

The compound has demonstrated significant activity against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, in vitro tests showed that it effectively inhibited the AKT signaling pathway, which is crucial for cancer cell growth and survival .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of key kinases : The compound has been reported to inhibit specific kinases involved in tumor progression, such as PLK1 and PKMYT1 .
  • Induction of apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Modulation of signaling pathways : By affecting pathways like HIF-1, this compound may alter the tumor microenvironment and enhance sensitivity to other treatments .

Case Studies

A notable case study involved a series of benzofuran derivatives where this compound was evaluated for its cytotoxic effects against multiple cancer types. The results indicated that compounds with specific substitutions on the benzofuran and thiazole rings exhibited enhanced anticancer activities compared to unsubstituted analogs .

Q & A

Q. What are the established synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling cyclohexanecarboxamide with functionalized benzofuran-thiazole intermediates. For example, a pyridine-mediated condensation of 5-chlorothiazol-2-amine with acyl chlorides under ambient conditions has been reported for analogous compounds . Optimization includes:
  • Catalysis : Use of pyridine as both solvent and base to facilitate nucleophilic substitution.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from methanol .
  • Monitoring : TLC analysis (silica gel GF254) to track reaction progress.
    Table 1 : Reaction Optimization Parameters
ParameterTypical RangeImpact on Yield
Reaction Temperature20–25°C (ambient)Higher yields at lower temps to avoid side reactions
SolventAnhydrous pyridineEnhances nucleophilicity of amine
Equimolar Ratios1:1 (amine:acyl chloride)Prevents excess reagent contamination

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves the amide-thiazole conjugation and hydrogen-bonded dimers (N–H⋯N interactions). Centrosymmetric packing is stabilized by C–H⋯O/F interactions .
  • Spectroscopy :
  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl CH2 groups (δ 1.2–2.5 ppm) .
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and benzofuran C–O–C (~1240 cm1^{-1}) .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) using anaerobic microbial models, measuring NADH oxidation at 340 nm .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzofuran enhance enzyme inhibition ).
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization) .
  • Orthogonal Assays : Validate hits with alternate methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What computational methods are most effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PFOR’s active site (PDB: 1FXZ). Focus on π-π stacking between benzofuran and flavin cofactors .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., amide-N with Arg residues) .
  • QSAR : CoMFA/CoMSIA models using steric/electrostatic descriptors to optimize thiazole substituents .

Q. How to design experiments to study metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Models : Liver microsomal assays (human/rat) with NADPH cofactor, analyzing metabolites via LC-MS/MS. Monitor demethylation or hydroxylation of cyclohexane .
  • Isotopic Labeling : 14C^{14}C-labeled compound to track degradation products in aqueous buffers (pH 7.4, 37°C) .
  • ROS Scavenging : EPR spectroscopy to detect radical intermediates during oxidative degradation .

Q. What strategies optimize the compound’s pharmacokinetics while retaining bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties at the carboxamide group to enhance solubility, with enzymatic cleavage in target tissues .
  • Lipinski Compliance : Reduce molecular weight (<500 Da) by substituting cyclohexane with smaller aliphatic rings .
  • Plasma Protein Binding : SPR analysis (Biacore) to measure affinity for albumin and adjust logP via halogenation .

Data Contradiction Analysis Framework

Source of ContradictionResolution StrategyExample from Evidence
Variability in IC50 valuesStandardize assay conditions (pH, temperature)PFOR inhibition varies with anaerobic vs. aerobic setups
Structural analogs misreportedConfirm purity via HPLC (>98%) and elemental analysisImpurities in thiazole synthesis affect MIC results

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